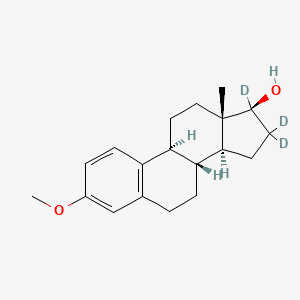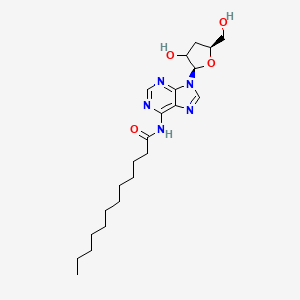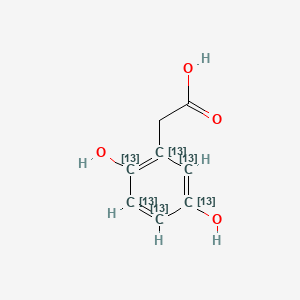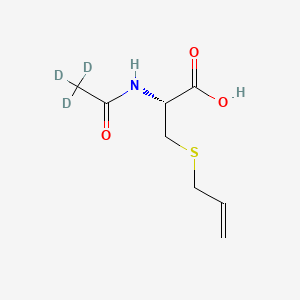
N-(Acétyl-d3)-S-allyl-L-cystéine
Vue d'ensemble
Description
N-(Acetyl-d3)-S-allyl-L-cysteine is a deuterated derivative of S-allyl-L-cysteine, a compound found in garlic. The deuterium labeling is used to trace the compound in metabolic studies. This compound is of interest due to its potential health benefits and its role in various biochemical processes.
Applications De Recherche Scientifique
N-(Acetyl-d3)-S-allyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving S-allyl-L-cysteine.
Biology: Investigated for its role in cellular processes and its potential antioxidant properties.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dietary supplements and functional foods.
Mécanisme D'action
Target of Action
N-(Acetyl-d3)-S-allyl-L-cysteine is a modified amino acidIt’s known that acetylated amino acids can switch their uptake into cells from certain transporters to others . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
It’s speculated that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of the amino acid could potentially alter its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that acetylated amino acids like n-acetyl-l-leucine can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells . This suggests that N-(Acetyl-d3)-S-allyl-L-cysteine could potentially affect similar pathways.
Pharmacokinetics
It’s known that the acetylation of amino acids can enhance their pharmacokinetic or pharmacodynamic properties, making drugs more effective . This could potentially apply to N-(Acetyl-d3)-S-allyl-L-cysteine as well.
Result of Action
It’s speculated that the compound’s effects are mediated via its metabolic products . This could potentially lead to changes in cellular processes and signaling pathways.
Action Environment
It’s known that the pharmacokinetics and pharmacodynamics of acetylated amino acids can be influenced by various factors, including the presence of certain enzymes and transporters .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(Acetyl-d3)-S-allyl-L-cysteine are not well-studied. It is known that L-cysteine, the parent compound, interacts with various enzymes, proteins, and other biomolecules. For instance, L-cysteine is involved in the synthesis of proteins, taurine, coenzyme A, and glutathione, a powerful antioxidant
Cellular Effects
The cellular effects of N-(Acetyl-d3)-S-allyl-L-cysteine are currently unknown. L-cysteine, its parent compound, is known to influence cell function. It is involved in protein synthesis, detoxification, and the regulation of cellular metabolism
Metabolic Pathways
L-cysteine, its parent compound, is involved in several metabolic pathways, including the synthesis of taurine and glutathione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine typically involves the acetylation of S-allyl-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The process involves:
- Dissolving S-allyl-L-cysteine in a suitable solvent such as dichloromethane.
- Adding deuterated acetic anhydride to the solution.
- Stirring the mixture at a low temperature to control the reaction rate.
- Purifying the product using chromatography techniques to obtain N-(Acetyl-d3)-S-allyl-L-cysteine with high purity.
Industrial Production Methods
Industrial production of N-(Acetyl-d3)-S-allyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to accommodate the increased volume of reactants.
- Automated systems for precise control of reaction conditions.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyl-d3)-S-allyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thioether.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of N-(Acetyl-d3)-S-allyl-L-cysteine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetyl-d3)-S-benzyl-L-cysteine: Another deuterated derivative with similar applications in metabolic studies.
Acephate-(acetyl-d3): A deuterated pesticide used in analytical chemistry.
Uniqueness
N-(Acetyl-d3)-S-allyl-L-cysteine is unique due to its specific structure, which allows it to be used as a tracer in studies involving garlic-derived compounds. Its deuterium labeling provides a distinct advantage in tracking metabolic pathways without interfering with the natural processes.
Propriétés
IUPAC Name |
(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-HMQROFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724522 | |
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331907-55-1 | |
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


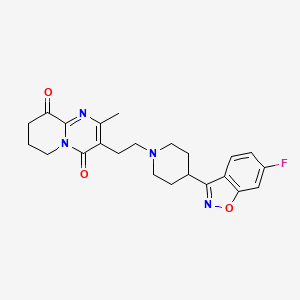

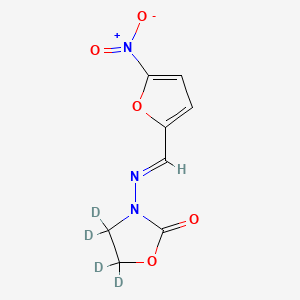
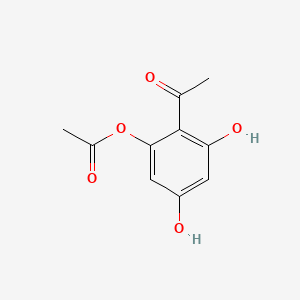
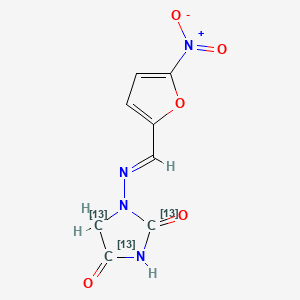

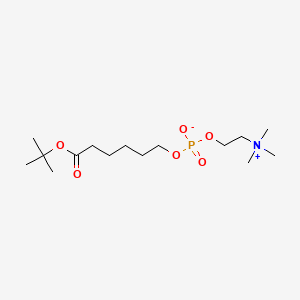
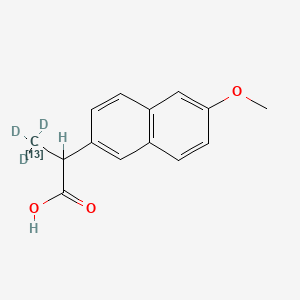
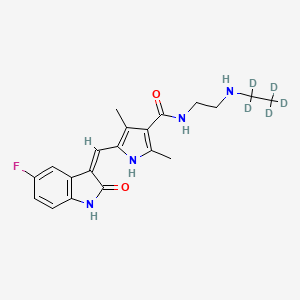
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
